(5-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanamine
Description
Properties
Molecular Formula |
C8H9N5 |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
(5-pyrazin-2-yl-1H-imidazol-2-yl)methanamine |
InChI |
InChI=1S/C8H9N5/c9-3-8-12-5-7(13-8)6-4-10-1-2-11-6/h1-2,4-5H,3,9H2,(H,12,13) |
InChI Key |
UJGISNULPUSZHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C2=CN=C(N2)CN |
Origin of Product |
United States |
Preparation Methods
Chloropyrazine Intermediate
Methyl 3-amino-5-methoxy-6-chloropyrazinoate serves as a key intermediate. Synthesis involves:
-
Chlorination : Treatment of pyrazine derivatives with POCl₃ or PCl₅.
-
Amination : Reaction with ammonia or hydrazine to introduce the amino group.
Example :
Reaction conditions: 6 N HCl, 45°C, followed by sodium nitrite-mediated diazotization.
Imidazole Ring Formation
Cyclization of hydrazides or azides generates the imidazole ring.
Cyclization via Hydrazide Intermediates
Stepwise Process :
-
Hydrazide preparation : React pyrazinoic acid with hydrazine.
-
Cyclization : Acid-catalyzed intramolecular condensation.
Conditions :
Representative Reaction :
Alternative Azide Pathway
Azide intermediates undergo thermal cyclization:
-
Azide formation : Treat hydrazide with NaN₃.
-
Cyclization : Heat in alcoholic solvents (e.g., ethanol) under reflux.
Advantage : Higher regioselectivity for imidazole substitution.
Introduction of the Methanamine Group
The 2-methanamine substituent is introduced via alkylation or reductive amination.
Alkylation of Imidazole Nitrogen
Method :
-
Base-mediated alkylation : Use NaH or K₂CO₃ in DMF.
Example :
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitriles to amines.
Gabriel Synthesis
Steps :
-
Phthalimide protection : React imidazole with phthalic anhydride.
-
Alkylation : Introduce CH₂Br group.
Yield : 50–65% after column chromatography.
Purification and Characterization
Crystallization
Solvent Systems :
Analytical Data
Spectroscopic Characterization :
X-ray Crystallography :
Industrial-Scale Considerations
Cost-Effective Modifications
-
Catalyst recycling : Use ionic liquids (e.g., [EMI]Br) as reusable solvents.
-
Batch vs. flow : Continuous flow systems improve yield for cyclization steps.
Emerging Methodologies
Microwave-Assisted Synthesis
Conditions :
-
100–150°C, 10–30 minutes.
-
Solvent: Ethanol or water.
Chemical Reactions Analysis
Types of Reactions
(5-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine or imidazole rings, often using halogenated derivatives as starting materials.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the pyrazine or imidazole rings.
Scientific Research Applications
(5-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (5-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, as a GABA receptor modulator, it can enhance or inhibit the activity of GABA receptors, leading to various physiological effects . Additionally, its interaction with enzymes can result in the inhibition or activation of specific biochemical pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural analogs differ in the substituents on the imidazole ring or the aromatic system attached to it. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Analogs
*Calculated based on molecular formula C₈H₈N₆.
Key Observations :
Key Observations :
- Reductive Amination : A common strategy for introducing the methanamine group, as seen in .
- Salt Formation : Dihydrochloride salts (e.g., ) are often prepared to enhance crystallinity and stability.
Solubility and Polarity :
- The pyrazine-containing compound is moderately polar due to its nitrogen-rich structure, favoring aqueous solubility compared to phenyl analogs.
Biological Activity
(5-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanamine, a compound featuring both pyrazine and imidazole moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antiviral effects, and mechanisms of action based on recent research findings.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings related to its cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 3.25 | Induction of apoptosis |
| A549 | 4.50 | Cell cycle arrest at G2/M phase |
| Colo-205 | 5.10 | Inhibition of ERK1/2 signaling pathway |
| A2780 | 6.00 | Disruption of mitochondrial function |
These results indicate that the compound exhibits significant cytotoxicity against multiple cancer types, with mechanisms involving apoptosis and cell cycle modulation being prominent.
Antiviral Activity
In addition to its anticancer properties, this compound has been investigated for antiviral activity, particularly against dengue virus (DENV) and yellow fever virus (YFV). The following table outlines its efficacy in inhibiting these viruses:
| Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| DENV | 2.50 | >120 | 48 |
| YFV | 3.47 | >120 | 34.5 |
The selectivity index indicates a favorable profile for the compound, suggesting that it is more toxic to the viruses than to host cells, which is crucial for therapeutic applications.
The mechanisms underlying the biological activities of this compound have been explored through various assays:
- Apoptosis Induction : Flow cytometry assays demonstrated increased annexin V staining in treated cancer cells, indicating early apoptotic events.
- Cell Cycle Arrest : Analysis using propidium iodide staining revealed that treatment with this compound leads to significant accumulation of cells in the G2/M phase, preventing further progression through the cell cycle.
- Inhibition of Signaling Pathways : Western blot analysis showed downregulation of ERK1/2 phosphorylation in treated cells, suggesting that the compound may interfere with key signaling pathways involved in cell proliferation and survival.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study 1 : A study on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin.
- Case Study 2 : In a model of dengue virus infection, administration of this compound led to a marked reduction in viral load as assessed by plaque assays, indicating its potential as an antiviral agent.
Q & A
Q. What are the optimal synthetic routes for (5-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanamine?
Methodological Answer : The synthesis typically involves multi-step reactions, with variations depending on the substituents and target purity. Key steps include:
Condensation Reactions : Reacting pyrazine derivatives with imidazole precursors under reflux conditions. Common solvents include DMF or ethanol, with catalysts like sulfuric acid or HCl in dioxane .
Amine Functionalization : Introducing the methanamine group via nucleophilic substitution or reductive amination. For example, using Boc-protected amines followed by deprotection with HCl .
Purification : Recrystallization from methanol/ether mixtures or column chromatography to isolate the final product .
Key Variables : Temperature (60–100°C), solvent polarity, and catalyst choice significantly impact yield (reported 50–75%) .
Q. How can the molecular structure of this compound be validated experimentally?
Methodological Answer :
- X-ray Crystallography : Use SHELXL for refinement of single-crystal data to confirm bond lengths, angles, and tautomeric forms .
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 7.5–8.5 ppm (pyrazine protons) and δ 3.8–4.2 ppm (methanamine CH₂) .
- FTIR : N-H stretches (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .
- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~202) .
Advanced Research Questions
Q. How can tautomeric forms of this compound be analyzed, and how do they influence bioactivity?
Methodological Answer :
- Tautomer Identification :
- Bioactivity Impact : Tautomerism alters electron density, affecting binding to targets like histamine H3 receptors. For example, the 1H-imidazole tautomer shows higher affinity for H3R (IC₅₀ ~50 nM) compared to 4H forms .
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer :
- Data Triangulation :
- Compare enzyme inhibition assays (e.g., HDAC or kinase panels) under standardized conditions (pH 7.4, 37°C) .
- Validate via orthogonal methods (e.g., SPR for binding kinetics vs. cell-based assays for functional activity) .
- Batch Variability : Assess purity (>95% by HPLC) and tautomeric ratios, which may differ between synthetic batches .
Q. How can computational modeling predict reactivity or interaction with biological targets?
Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to receptors (e.g., H3R) with PyMOL visualization .
- Quantum Mechanics : DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and nucleophilic sites .
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .
Q. What experimental designs are optimal for studying polymorphism or crystalline forms?
Methodological Answer :
Q. How can reaction yields be improved during scale-up synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
